N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide
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Overview
Description
N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a carbamoyl group, a cyano group, and a cyclohexyloxyimino group attached to an acetamide backbone. Its distinct molecular configuration makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide typically involves the reaction of cyanoacetamide derivatives with cyclohexanone oxime. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then cooled to isolate the product through crystallization or other purification methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Solvent-free methods and microwave-assisted synthesis are some of the advanced techniques used to improve the sustainability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group or the carbamoyl group is replaced by other nucleophiles.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows it to undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP). Reaction conditions often involve heating, stirring, and sometimes the use of solvents like dimethylformamide (DMF) or ethanol .
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyridines, pyrimidines, and other nitrogen-containing rings. These products are of significant interest due to their potential biological activities and applications in pharmaceuticals .
Scientific Research Applications
N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Carbamoyl-2-cyano-2-(methoxyimino)acetamide: This compound has a methoxy group instead of a cyclohexyloxy group, which affects its reactivity and applications.
2-Cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide:
Uniqueness
N-Carbamoyl-2-cyano-2-[(cyclohexyloxy)imino]acetamide is unique due to its cyclohexyloxyimino group, which imparts distinct steric and electronic effects. These effects influence its reactivity, making it suitable for specific synthetic applications and enhancing its potential as a precursor for biologically active compounds .
Properties
CAS No. |
57967-08-5 |
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Molecular Formula |
C10H14N4O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(carbamoylamino)-N-cyclohexyloxy-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C10H14N4O3/c11-6-8(9(15)13-10(12)16)14-17-7-4-2-1-3-5-7/h7H,1-5H2,(H3,12,13,15,16) |
InChI Key |
DQTLZCXFLCUEGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)ON=C(C#N)C(=O)NC(=O)N |
Origin of Product |
United States |
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